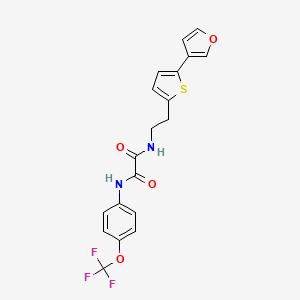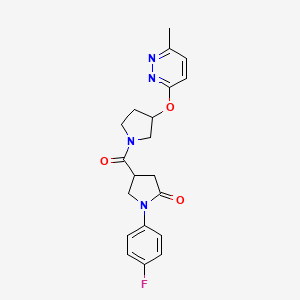
1-(4-Fluorophenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-Fluorophenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one involves several steps and different synthetic approaches. For instance, the synthesis of a related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was achieved through electrophilic fluorination using a trimethylstannyl precursor. This precursor was prepared via a four-step synthetic approach, including palladium catalysis and hexamethyldistannane in an inert solvent . Another related synthesis involved a pyrrolidine constrained bipyridyl-dansyl conjugate, which was synthesized through click chemistry for the purpose of creating a selective chemosensor for Al(3+) .
Molecular Structure Analysis
The molecular structure of compounds within this family often includes a pyrrolidine ring, which is a five-membered lactam structure. This ring can be functionalized with various substituents, such as fluorophenyl groups, which can significantly alter the compound's properties and reactivity. The presence of a fluorophenyl group is a common feature in these molecules, as seen in the copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene .
Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse. For example, the copolymerization of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with another monomer like 3,4-ethylene dioxythiophene can lead to materials with interesting electrochromic properties . The introduction of functional groups such as the aminomethyl moiety in the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence, showcasing the complexity of reactions that can be employed in the synthesis of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the electrochromic properties of the copolymer derived from 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole are notable, with the ability to display five different colors and good transparency at certain potentials . The specific radioactivity and radiochemical purity of the synthesized 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine are also key physical properties, especially for its potential application in imaging dopamine D4 receptors .
Applications De Recherche Scientifique
Met Kinase Inhibition
The compound has been explored as a selective and orally efficacious inhibitor of the Met kinase superfamily, showing promise in tumor stasis in Met-dependent human gastric carcinoma models. This is indicative of its potential in cancer therapy, specifically targeting Met kinase pathways (Schroeder et al., 2009).
Imaging Applications
Another scientific application involves the synthesis of derivatives for imaging dopamine D4 receptors, indicating its utility in neurological research and potential diagnostic applications. Through electrophilic fluorination, compounds have been synthesized for this purpose, showcasing the versatility of the chemical structure in contributing to advances in imaging technologies (Eskola et al., 2002).
Orexin Receptor Antagonism
Research on compounds related to 1-(4-Fluorophenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one includes the study of Orexin-1 receptor mechanisms on compulsive food consumption. This suggests its potential role in the development of treatments for binge eating and other eating disorders with a compulsive component, highlighting its relevance in neuropsychopharmacology (Piccoli et al., 2012).
Chemosensor Development
The compound's structure has been utilized in the development of a chemosensor for Al(3+) based on internal charge transfer, demonstrating its application in analytical chemistry for the selective detection of specific ions (Maity & Govindaraju, 2010).
Molecular Docking and Antimicrobial Activity
Further research includes the synthesis and in vitro screening of newly synthesized derivatives for antimicrobial activity. Molecular docking studies reveal moderate to good binding energies on target proteins, indicating potential for antimicrobial drug development (Flefel et al., 2018).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-13-2-7-18(23-22-13)28-17-8-9-24(12-17)20(27)14-10-19(26)25(11-14)16-5-3-15(21)4-6-16/h2-7,14,17H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZJRRYYBRFHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2550566.png)
![4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2550567.png)
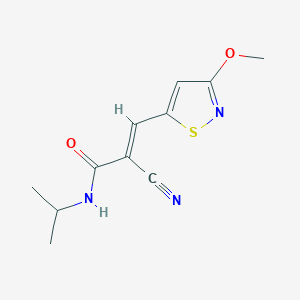
![(Z)-5-bromo-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2550569.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2550572.png)
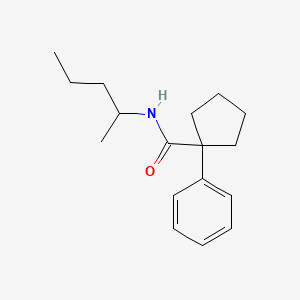
![(1s,3s)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)adamantane-1-carboxamide](/img/structure/B2550575.png)
![4-(5-oxo-1,5-dihydro-2H-[1]benzopyrano[3,4-c]pyridine-3(4H)-carbonyl)benzoic acid](/img/structure/B2550576.png)
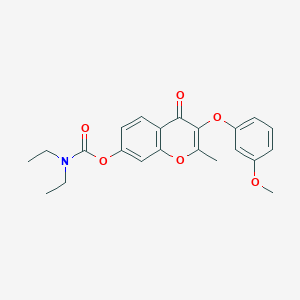
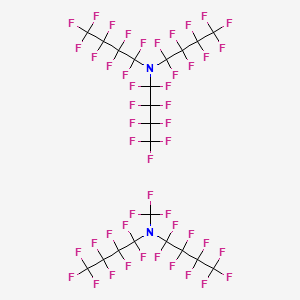
![3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550583.png)
